1-(4-Iodo-piperidin-1-yl)-ethanone

Description

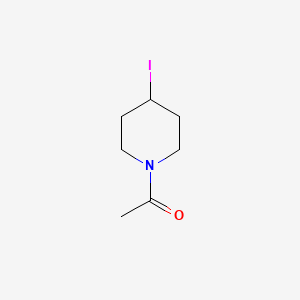

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodopiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCZXXFSGZAPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 1 4 Iodo Piperidin 1 Yl Ethanone

Nucleophilic Substitution Reactions Involving the Iodide Moiety

The polarized carbon-iodine bond in 1-(4-Iodo-piperidin-1-yl)-ethanone is expected to be highly susceptible to attack by various nucleophiles, leading to the displacement of the iodide anion. This would enable the formation of a wide array of functionalized piperidine (B6355638) derivatives.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

It is anticipated that this compound could react with nitrogen, oxygen, and sulfur nucleophiles to form new carbon-heteroatom bonds. For instance, reactions with amines would yield 4-amino-piperidine derivatives, while alkoxides or phenoxides would produce the corresponding ethers. Similarly, thiolates would be expected to form thioethers. These transformations are fundamental in medicinal chemistry for the synthesis of diverse compound libraries. However, specific studies detailing these reactions for this compound are not currently published.

Displacement Reactions Yielding Sulfonic Acid Esters, Nitro Derivatives, and Mercaptans

Following standard nucleophilic substitution patterns, the iodide could theoretically be displaced by other functional groups. Reaction with a sulfite (B76179) salt could potentially yield a sulfonic acid derivative. A reaction with a nitrite (B80452) salt might produce a 4-nitro-piperidine derivative, and reaction with hydrogen sulfide (B99878) or a hydrosulfide (B80085) salt would lead to the formation of a mercaptan (thiol). While these reactions are well-established for simpler alkyl iodides, their application to this compound has not been specifically reported.

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. google.com Palladium catalysts are particularly effective in this regard. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions typically involve the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond, forming a palladium(II) intermediate. This is followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mdpi.com

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.orgresearchgate.netnih.gov While the classic Heck reaction involves aryl or vinyl halides, modifications for alkyl halides exist. A hypothetical Heck-type reaction of this compound with an alkene would lead to a 4-alkenyl-piperidine derivative. The efficiency and viability of such a reaction would depend heavily on the specific catalyst system and reaction conditions employed to favor the desired coupling over potential side reactions like beta-hydride elimination from the alkyl-palladium intermediate. No specific examples of a Heck reaction with this compound are documented.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govgoogleapis.comnih.gov This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl linkages. researchgate.net It is highly plausible that this compound could undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to produce 4-aryl- or 4-vinyl-piperidine derivatives. These products are common scaffolds in pharmaceutical compounds. For example, the Suzuki coupling of the related intermediate 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key step in the synthesis of the drug Crizotinib. researchgate.net Despite the high potential for this reaction, specific literature detailing its application to this compound is absent.

Cobalt-Catalyzed Cross-Coupling Reactions

Recent advancements in catalysis have highlighted the utility of cobalt as an inexpensive and efficient catalyst for cross-coupling reactions. For this compound, the iodo-substituent at the 4-position of the piperidine ring serves as a handle for such transformations.

Cobalt-catalyzed Negishi-type cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. While direct studies on this compound are not extensively documented, the reactivity of similar systems suggests its applicability. For instance, cobalt bromide has been shown to catalyze the Negishi-type cross-coupling of various glutarimide (B196013) amides with organozinc compounds. organic-chemistry.orgnih.gov This methodology is tolerant of a range of functional groups and can be performed in environmentally compatible solvents like ethyl acetate (B1210297), even on a large scale. organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed through an organocobalt(II) intermediate, formed via transmetalation between cobalt bromide and the organozinc reagent. organic-chemistry.org Given the presence of the amide-like acetyl group in this compound, it is anticipated to be a viable substrate for such couplings, allowing for the introduction of various alkyl and aryl groups at the 4-position of the piperidine ring.

A general representation of this transformation is the coupling of an alkyl or aryl organozinc reagent (R-ZnX) with the iodopiperidine derivative to yield the corresponding 4-substituted product. The reaction would likely be carried out in a suitable solvent such as 1,4-dioxane (B91453) or ethyl acetate in the presence of a cobalt(II) bromide catalyst.

Table 1: Plausible Cobalt-Catalyzed Negishi Coupling of this compound

| Organozinc Reagent (R-ZnX) | Expected Product |

| Phenylzinc chloride | 1-(4-Phenyl-piperidin-1-yl)-ethanone |

| Methylzinc chloride | 1-(4-Methyl-piperidin-1-yl)-ethanone |

| Ethylzinc chloride | 1-(4-Ethyl-piperidin-1-yl)-ethanone |

| Vinylzinc chloride | 1-(4-Vinyl-piperidin-1-yl)-ethanone |

A well-established and efficient method for the functionalization of 4-iodopiperidines is the cobalt-catalyzed cross-coupling with Grignard reagents. This reaction offers a cheap, chemoselective, and flexible route to a variety of substituted piperidines. The process is notable for its operational simplicity and tolerance of various functional groups on the Grignard reagent.

Research has demonstrated that N-protected 4-iodopiperidines readily undergo coupling with aryl, alkenyl, and allyl Grignard reagents in the presence of a cobalt catalyst. The acetyl group of this compound is expected to be compatible with these reaction conditions. Mechanistic investigations suggest the formation of radical intermediates during the catalytic cycle.

Table 2: Cobalt-Catalyzed Cross-Coupling of N-Boc-4-iodopiperidine with Various Grignard Reagents

| Grignard Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | N-Boc-4-phenylpiperidine | 85 |

| 4-Methoxyphenylmagnesium bromide | N-Boc-4-(4-methoxyphenyl)piperidine | 80 |

| 2-Thienylmagnesium bromide | N-Boc-4-(2-thienyl)piperidine | 75 |

| Vinylmagnesium bromide | N-Boc-4-vinylpiperidine | 60 |

| Allylmagnesium bromide | N-Boc-4-allylpiperidine | 70 |

Data adapted from related studies on N-Boc-4-iodopiperidine, which serves as a close proxy for the reactivity of the N-acetyl derivative.

Reductive Cross-Coupling Strategies

Reductive cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds between two electrophiles. In the context of this compound, this would involve the coupling of the alkyl iodide with another electrophile in the presence of a cobalt catalyst and a stoichiometric reductant.

An efficient cobalt-catalyzed reductive coupling of alkyl halides with alkenes bearing electron-withdrawing groups has been reported. organic-chemistry.orgacs.orgfigshare.com This reaction, which typically employs a CoI₂(dppe) complex, zinc powder as the reductant, and water in acetonitrile, is effective for a range of unactivated primary, secondary, and tertiary alkyl iodides. organic-chemistry.orgacs.orgfigshare.com The products are Michael-type adducts, and the reaction is believed to proceed via an oxidative addition mechanism rather than a radical pathway. organic-chemistry.orgacs.org Given that this compound is a secondary alkyl iodide, it is a prime candidate for this type of transformation.

For example, the reaction of this compound with an activated alkene such as methyl acrylate, in the presence of a cobalt catalyst and zinc, would be expected to yield methyl 3-(1-acetylpiperidin-4-yl)propanoate.

Table 3: Potential Reductive Cross-Coupling Reactions of this compound

| Activated Alkenes | Expected Product |

| Methyl acrylate | Methyl 3-(1-acetylpiperidin-4-yl)propanoate |

| Acrylonitrile | 3-(1-Acetylpiperidin-4-yl)propanenitrile |

| Methyl vinyl ketone | 4-(1-Acetylpiperidin-4-yl)butan-2-one |

Reactions Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the piperidine nitrogen provides another site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions with Bi-dentate Reagents

The carbonyl group of a ketone can undergo condensation reactions with bidentate nucleophiles, such as hydrazine (B178648) and its derivatives, to form heterocyclic systems. While the acetyl group in this compound is part of an amide, the related N-acetyl-4-piperidone provides a useful model for the reactivity of a ketone within a similar electronic environment.

N-acetyl-4-piperidone can undergo acid-catalyzed condensation with various aldehydes. nih.gov Similarly, it is plausible that the ethanone moiety of this compound could react with hydrazine under appropriate conditions. Such a reaction would likely require activation of the acetyl group, for instance, through the formation of an enolate or enamine intermediate, to facilitate condensation and subsequent cyclization, potentially leading to the formation of pyrazole (B372694) or related heterocyclic structures fused to the piperidine ring.

Derivatization at the Acetyl Group

The methyl group of the ethanone moiety is susceptible to deprotonation by a strong base, forming an enolate. This enolate can then participate in various reactions, such as aldol (B89426) condensations. wikipedia.orgmagritek.comlibretexts.orgmasterorganicchemistry.com An aldol condensation of this compound with a suitable aldehyde, for instance, benzaldehyde, would lead to the formation of a β-hydroxy ketone, which could subsequently dehydrate to yield an α,β-unsaturated ketone. wikipedia.orgmagritek.comlibretexts.orgmasterorganicchemistry.com

Furthermore, the acetyl group itself can be a target for modification. For example, the carbonyl group can be reduced to a hydroxyl group using a suitable reducing agent like sodium borohydride, which would likely be chemoselective for the ketone over the amide-like acetyl group. It is also possible to remove the acetyl group entirely under certain hydrolytic conditions, although this might be challenging without affecting other parts of the molecule. researchgate.net

Mechanistic Investigations of Reactions Involving 1 4 Iodo Piperidin 1 Yl Ethanone

Mechanistic Pathways of Nucleophilic Substitutions

Nucleophilic substitution reactions involving 1-(4-Iodo-piperidin-1-yl)-ethanone are fundamental transformations. The carbon-iodine (C-I) bond is the focal point of these reactions. chemguide.co.uk The electronegativity difference between carbon and iodine is not as pronounced as with other halogens, but the C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage. chemguide.co.ukyoutube.com

The substitution reactions can proceed through two primary mechanistic pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). chemguide.co.ukyoutube.com

SN1 Mechanism: This pathway involves a two-step process. The first and rate-determining step is the ionization of the substrate to form a secondary carbocation at the 4-position of the piperidine (B6355638) ring. This carbocation is then rapidly attacked by a nucleophile. chemguide.co.ukyoutube.com The stability of this secondary carbocation influences the feasibility of the SN1 pathway.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the iodide). youtube.com This leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

For a secondary iodoalkane like this compound, both SN1 and SN2 mechanisms are possible and can occur concurrently. chemguide.co.uk The specific pathway that predominates is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Elucidation of Radical Intermediates in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a key electrophile in these transformations. nih.govresearchgate.net The mechanisms of these reactions, particularly those mediated by transition metals, often involve the formation of radical intermediates. nih.gov

The generation of a carbon-centered radical at the 4-position of the piperidine ring is a plausible step in certain cross-coupling reactions. nih.gov This can be initiated by single-electron transfer (SET) from a low-valent transition metal catalyst, such as a Ni(I) species, to the C-I bond. The resulting radical can then participate in subsequent bond-forming steps. The detection and characterization of these transient radical species are often achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the products of radical cyclization or rearrangement reactions. nih.gov The involvement of radical intermediates offers an alternative to traditional polar, two-electron pathways and can enable reactions that are otherwise difficult to achieve. nih.gov

Characterization of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is central to many modern synthetic reactions, including cross-coupling, carbonylation, and cycloaddition reactions. nih.govuva.esresearchgate.net When this compound participates in these reactions, the catalytic cycle typically involves a series of well-defined elementary steps.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves the following key steps: mdpi.com

Oxidative Addition: The low-valent palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a palladium(II) intermediate. The presence of the iodide ligand is significant as it can influence the rate of this step. researchgate.netrsc.org

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., an organoboron or organotin compound) in a transmetalation step, where the organic group from the organometallic reagent replaces the iodide on the palladium center. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The iodide ligand can play a multifaceted role in these cycles, acting as a bridging ligand, influencing the electron density at the metal center, and participating in the regeneration of the active catalyst. researchgate.netrsc.org

Electron Transfer Processes in Anodic Transformations

Anodic transformations, or electrochemical oxidations, provide an alternative, reagent-free method for initiating chemical reactions. In the context of this compound, anodic processes can lead to the formation of reactive intermediates through electron transfer at the anode surface.

While specific studies on the anodic transformations of this compound are not widely reported, general principles suggest that the piperidine nitrogen or the iodide moiety could be subject to oxidation. Oxidation of the iodide could lead to the formation of a radical cation or other oxidized iodine species, which could then initiate further reactions. The electrochemical behavior, including the oxidation potential, would be a key parameter in understanding and controlling these transformations.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction is governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products). chemrxiv.org For reactions involving this compound, understanding these factors is crucial for achieving the desired product selectivity.

In nucleophilic substitution reactions, the relative rates of the SN1 and SN2 pathways are a kinetic consideration. chemguide.co.ukyoutube.com For instance, a highly reactive nucleophile in a polar aprotic solvent might favor the SN2 pathway, while a weaker nucleophile in a polar protic solvent could promote the SN1 mechanism.

Table 1: Factors Influencing Reaction Control

| Factor | Kinetic Influence | Thermodynamic Influence |

| Solvent | Can stabilize transition states, influencing reaction rates (e.g., polar protic solvents favor SN1). | Can solvate reactants and products, affecting their relative energies. |

| Temperature | Higher temperatures generally increase reaction rates. | Can shift the equilibrium of a reaction based on its enthalpy change (ΔH). |

| Nucleophile/Reagent | Stronger nucleophiles increase the rate of SN2 reactions. | The basicity of a reagent can influence the position of acid-base equilibria. |

| Catalyst | The choice of metal and ligands can dramatically alter the rate of catalytic cycles. | Does not affect the overall thermodynamics of the reaction, only the pathway. |

Proposed Mechanisms for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, with applications in the creation of pharmaceuticals and materials. researchgate.netnih.govlibretexts.org Reactions involving this compound can be utilized to form various C-X bonds (where X = N, O, S, etc.).

The mechanisms for these bond formations can be diverse. nih.gov For instance, in a palladium-catalyzed amination reaction (a type of Buchwald-Hartwig reaction), the proposed mechanism would be analogous to the cross-coupling cycle described earlier, with an amine as the nucleophile. The key bond-forming step is the reductive elimination from a palladium(II) intermediate containing both the piperidinyl group and the amido ligand. ethz.ch

Alternatively, photocatalytic methods offer another avenue for C-X bond formation. researchgate.net In such a scenario, a photocatalyst, upon excitation by light, could induce an electron transfer to or from this compound, generating a radical intermediate that then couples with a heteroatom-containing partner. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 4 Iodo Piperidin 1 Yl Ethanone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. DFT studies for a molecule like 1-(4-Iodo-piperidin-1-yl)-ethanone would focus on its electron density to derive its properties. Such studies can elucidate the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity. For instance, the carbonyl group and the nitrogen atom are expected to be key sites for nucleophilic and electrophilic interactions, respectively. DFT calculations can quantify this through parameters like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). While specific DFT studies on this compound are not readily found, research on similar piperidine (B6355638) and ethanone (B97240) derivatives demonstrates the utility of DFT in understanding their electronic behavior and reactivity. rsc.orgnih.gov

Analysis of Energy Gaps, Bond Angles, and Bond Lengths

A key outcome of DFT calculations is the optimization of the molecule's geometry, which provides data on bond lengths and bond angles. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

While specific computational data for this compound is not available in the cited literature, the following table provides hypothetical yet realistic values based on DFT calculations of similar organic molecules. researchgate.netnih.govdntb.gov.uaucm.cl

| Parameter | Hypothetical Value | Significance |

| Energy Gap (HOMO-LUMO) | ~4-6 eV | Indicates electronic excitability and chemical reactivity. |

| C-I Bond Length | ~2.10-2.15 Å | The length and strength of this bond are crucial for reactions involving the iodine atom. |

| C=O Bond Length | ~1.22-1.25 Å | Reflects the double bond character of the carbonyl group. |

| C-N Bond Length (amide) | ~1.35-1.38 Å | Shows partial double bond character due to resonance. |

| C-N-C Bond Angle (in ring) | ~110-115° | Influences the conformation of the piperidine ring. |

| N-C=O Bond Angle | ~118-122° | Affects the geometry around the acetyl group. |

These values are illustrative and would require specific DFT calculations for this compound for verification.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time.

Computational Modeling of Reaction Mechanisms

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions.

Prediction of Transition States and Intermediates

For any chemical reaction involving this compound, computational modeling can be used to predict the structures and energies of transition states and any reaction intermediates. This is vital for understanding the reaction pathway and kinetics. For example, in a nucleophilic substitution reaction at the carbon bearing the iodine atom, DFT calculations could model the approach of the nucleophile, the formation of a pentacoordinate transition state, and the departure of the iodide leaving group. Recent advances in computational models, including the use of AI, have made the prediction of transition state structures more rapid and accurate. mit.eduresearchgate.net While specific mechanistic studies on this compound are not documented in the searched literature, the methodologies are well-established for predicting such reaction pathways. nih.govnih.gov

Energy Profile Mapping of Reaction Pathways

Computational chemistry provides powerful tools for mapping the energy profiles of chemical reactions. Techniques such as Density Functional Theory (DFT) are employed to calculate the energies of reactants, transition states, and products, allowing for the determination of reaction barriers and thermodynamics. researchgate.net For instance, in reactions involving piperidine derivatives, computational studies can elucidate the conformational changes and energy landscapes associated with different reaction pathways. rsc.org

The energy profile of a reaction involving this compound can be meticulously mapped to identify the most favorable reaction pathways. This involves locating the transition state structures and calculating their corresponding activation energies. A lower activation energy indicates a more kinetically favorable pathway. For example, in a nucleophilic substitution reaction at the 4-position of the piperidine ring, computational analysis can compare the energy barriers for different nucleophiles, thereby predicting the most efficient reagent for a desired transformation.

Moreover, these energy profiles can reveal the presence of intermediates and secondary reaction pathways, providing a comprehensive understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product and minimize the formation of byproducts.

Integration of Computational and Experimental Data for Mechanistic Understanding

The synergy between computational and experimental data is a cornerstone of modern mechanistic chemistry. researchgate.net While experimental techniques provide macroscopic observations, computational methods offer a microscopic view of the underlying molecular processes. The integration of these two approaches leads to a more robust and detailed understanding of reaction mechanisms.

For this compound, experimental data from techniques like NMR and X-ray crystallography can provide information about the structure and connectivity of the molecule. nih.gov Computational methods, such as DFT, can then be used to calculate theoretical spectroscopic data and compare it with the experimental results, thereby validating the computational model. mdpi.com Once validated, this model can be used to explore aspects of the reaction that are difficult to observe experimentally, such as the fleeting existence of transition states.

Molecular dynamics simulations can further enrich this understanding by modeling the dynamic behavior of this compound in different solvent environments, revealing how solvent molecules interact with the reactant and influence the reaction pathway. rsc.org This integrated approach has been successfully applied to understand the mechanisms of various reactions involving piperidine-containing compounds. rsc.org

Application of Computational Approaches in Synthetic Design and Optimization

Computational chemistry has emerged as a powerful tool in the rational design and optimization of synthetic routes. nih.gov By predicting the feasibility and outcomes of potential reactions, computational methods can significantly reduce the time and resources required for experimental trial-and-error. nih.gov

In the context of synthesizing derivatives of this compound, computational approaches can be used to screen a virtual library of reactants and catalysts to identify the most promising candidates for a desired transformation. For example, if the goal is to introduce a new functional group at the 4-position, computational docking studies can predict the binding affinity of different nucleophiles to a model of the substrate, guiding the selection of the most effective reagent. nih.gov

Furthermore, computational methods can be used to optimize reaction conditions to improve yield and selectivity. By modeling the effect of temperature, pressure, and solvent on the reaction kinetics and thermodynamics, researchers can identify the optimal conditions for a given synthesis. This predictive power accelerates the development of efficient and sustainable synthetic protocols. The use of in silico models for predicting druglikeness and pharmacokinetic properties can also guide the design of new derivatives with desired biological activities. researchgate.netfrontiersin.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Iodo-piperidin-1-yl)-ethanone is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The acetyl group (CH₃) protons would appear as a sharp singlet, typically in the downfield region around δ 2.1 ppm, due to the electron-withdrawing effect of the adjacent carbonyl group. The piperidine (B6355638) ring protons would present more complex splitting patterns. The proton at the C4 position, bonded to the iodine atom, would be shifted significantly downfield compared to an unsubstituted piperidine. The protons on the carbons adjacent to the nitrogen (C2 and C6) would also be downfield due to the deshielding effect of the nitrogen atom and the acetyl group. These would likely appear as multiplets. The protons at C3 and C5 would also be multiplets, resonating further upfield. Due to the conformational flexibility of the piperidine ring, the axial and equatorial protons may exhibit different chemical shifts and coupling constants, leading to complex multiplet structures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the range of δ 168-172 ppm. The methyl carbon of the acetyl group would appear at a much higher field, typically around δ 21-22 ppm. For the piperidine ring, the carbon atom bonded to the iodine (C4) would show a significant upfield shift due to the heavy atom effect of iodine, a phenomenon not observed with lighter halogens. Its resonance is anticipated in the range of δ 20-30 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be deshielded and are expected to resonate in the region of δ 40-50 ppm. The chemical shifts of C3 and C5 would be found at a higher field compared to C2 and C6.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~2.1 (s) | ~21.5 |

| H-2, H-6 (piperidine) | Multiplets | ~45-48 |

| H-3, H-5 (piperidine) | Multiplets | ~30-35 |

| H-4 (piperidine) | Multiplet | ~25-30 |

| C=O (acetyl) | - | ~169.5 |

Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the protons at C2 and C3, C3 and C4, and C4 and C5, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the acetyl methyl group would correlate with its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the case of this compound, NOESY could help to determine the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative stereochemistry of the substituents by observing through-space interactions between axial and equatorial protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong and sharp absorption band is anticipated in the region of 1630-1660 cm⁻¹. This band is characteristic of the carbonyl group in an amide (the N-acetyl group). The exact position can be influenced by the electronic environment.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl and piperidine methylene (B1212753) groups would be observed in the region of 2850-3000 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the tertiary amide is expected to appear in the range of 1150-1250 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to produce a weak to medium absorption band at a low frequency, typically in the range of 485-600 cm⁻¹. The presence of this band would be a key indicator of the iodo-substituent.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1630 - 1660 | Strong, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1150 - 1250 | Medium |

| C-I Stretch | 485 - 600 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound, with a chemical formula of C₇H₁₂INO, the expected monoisotopic mass would be calculated with high precision. The experimentally determined mass from an HRMS analysis would be compared to the calculated mass. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.

The mass spectrum would also likely show characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its high isotopic abundance for iodine (¹²⁷I is 100% natural abundance) would be a clear indicator. Common fragmentation pathways could include the loss of the acetyl group, the iodine atom, or cleavage of the piperidine ring, leading to the formation of various fragment ions that can further aid in structural confirmation.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation, it offers deep insights into the structure of a molecule. The fragmentation pattern of this compound in electron ionization (EI) mass spectrometry can be predicted based on the established fragmentation rules for amides, cyclic amines, and halogenated compounds. nih.govmiamioh.edu

The molecular ion peak (M⁺) would be expected at m/z 267, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely include:

Loss of an Iodine atom: A prominent peak would be observed at m/z 140, corresponding to the loss of the iodine radical (•I), which has a mass of 127 Da. The [M-I]⁺ fragment is a stable N-acetyl-piperidine cation. docbrown.info

Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen can result in the formation of an acylium ion [CH₃CO]⁺ at m/z 43. This is a characteristic fragmentation for N-acetylated compounds. mjcce.org.mkdtic.mil Alternatively, loss of the acetyl radical (•COCH₃) would yield a fragment at m/z 224.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation. miamioh.edu A common pathway for cyclic amines is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) following ring opening, which can lead to a series of daughter ions. For instance, cleavage adjacent to the nitrogen followed by rearrangement can lead to the expulsion of neutral fragments.

Loss of HI: Elimination of a neutral hydrogen iodide molecule (128 Da) could lead to a peak at m/z 139. docbrown.info

These fragmentation pathways provide a characteristic "fingerprint" that allows for the structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 267 | Molecular Ion | [C₇H₁₂INO]⁺ | Ionization of the parent molecule |

| 224 | [M - COCH₃]⁺ | [C₅H₁₂IN]⁺ | Loss of the acetyl radical |

| 140 | [M - I]⁺ | [C₇H₁₂NO]⁺ | Loss of the iodine radical |

| 127 | [I]⁺ | [I]⁺ | Iodine atom cation |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. While specific crystallographic data for this exact compound is not publicly available in the searched literature, analysis of closely related piperidine derivatives allows for a reliable prediction of its solid-state structure. researchgate.netmdpi.com

A single-crystal XRD study would reveal:

Conformation: The piperidine ring would be expected to adopt a stable chair conformation, which is the most common arrangement for such six-membered rings. mdpi.com The iodine atom at the C4 position would likely occupy an equatorial position to minimize steric hindrance.

Bond Lengths and Angles: Precise measurements of the C-I, C-N, C-C, and C=O bond lengths, as well as the bond angles throughout the molecule, would be obtained. These experimental values can be compared with theoretical values to understand electronic effects within the molecule.

Crystal Packing and Intermolecular Interactions: The analysis would elucidate how the molecules are arranged in the crystal lattice. Due to the presence of the iodine atom, the formation of halogen bonds (C-I···O or C-I···N) with neighboring molecules is a possibility. These non-covalent interactions can significantly influence the physical properties of the solid. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Predicted Value | Information Provided |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a, b, c (Å) | e.g., 11.5, 15.1, 9.2 | Dimensions of the unit cell |

| α, γ (°) | 90 | Angles of the unit cell |

| β (°) | e.g., 103 | Angle of the unit cell |

| V (ų) | e.g., 1574 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

| Piperidine Conformation | Chair | 3D shape of the piperidine ring |

Note: The cell parameters (a, b, c, β, V) are exemplary based on a similarly sized N-substituted piperidine derivative and are not experimental data for the title compound. researchgate.net

Other Advanced Spectroscopic and Analytical Methods (e.g., Q-XAFS, EPR for mechanistic studies)

Beyond standard characterization, advanced techniques like Quantum X-ray Absorption Fine Structure (Q-XAFS) and Electron Paramagnetic Resonance (EPR) spectroscopy can provide deeper mechanistic insights.

Quantum X-ray Absorption Fine Structure (Q-XAFS): X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. nih.govuhi.ac.uk For this compound, XAS at the iodine K-edge or L-edge could provide valuable information. dtic.mil

Oxidation State and Covalency: The position of the absorption edge in a XANES spectrum is sensitive to the formal oxidation state of the iodine atom. nih.gov The shape and features of the edge can provide information about the covalency of the C-I bond.

Local Coordination Environment: The EXAFS region contains information about the atoms neighboring the iodine. aps.org Analysis of the EXAFS oscillations can determine the C-I bond distance with high precision and identify the number and distance of other nearby atoms, confirming the local environment of the iodine within the piperidine ring. Studies on other organo-iodine compounds have shown that XAS can distinguish between aliphatic and aromatic carbon-iodine bonds and is sensitive to intermolecular interactions. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that specifically detects species with unpaired electrons, such as radicals or paramagnetic metal ions. rsc.org The ground-state this compound molecule is diamagnetic (all electrons are paired) and therefore EPR-silent.

However, EPR could be a crucial tool for mechanistic studies involving this compound. youtube.com For example, if this compound were to participate in a reaction that proceeds through a radical intermediate (e.g., homolytic cleavage of the C-I bond under specific conditions), EPR would be able to detect and characterize that transient paramagnetic species. nih.gov This would provide direct evidence for the proposed radical mechanism, offering insights that are inaccessible by most other spectroscopic techniques.

Strategic Applications in Organic Synthesis

Role as a Versatile Synthon for Carbon-Carbon and Carbon-Heteroatom Bond Formation

A synthon is a molecular fragment used to form a specific bond in a synthesis. 1-(4-Iodo-piperidin-1-yl)-ethanone serves as a versatile synthon primarily due to the reactivity of the carbon-iodine (C-I) bond. This bond is susceptible to a variety of coupling reactions, making it a cornerstone for constructing more complex molecules. The C-I bond is the weakest of the carbon-halogen bonds, which allows for mild reaction conditions in many transformations.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of pharmaceuticals and other complex organic molecules. For instance, a similar compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is a key intermediate that undergoes a Pd-catalyzed Suzuki coupling reaction in the synthesis of Crizotinib. researchgate.net This highlights the practical utility of the iodo-piperidine moiety in forming C-C bonds.

Table 1: Potential Cross-Coupling Reactions Utilizing the C-I Bond

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Product Type |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | 4-Aryl/Vinyl-piperidin-1-yl-ethanone |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 4-Alkynyl-piperidin-1-yl-ethanone |

| Heck Coupling | Alkene | C-C (sp2) | 4-Alkenyl-piperidin-1-yl-ethanone |

| Buchwald-Hartwig Amination | Amine | C-N | 1-Acetyl-N-substituted-piperidin-4-amine |

| Ullmann Condensation | Alcohol, Thiol | C-O, C-S | 4-Aryloxy/Thio-piperidin-1-yl-ethanone |

The ability to form these diverse bonds underpins the compound's role as a versatile synthon, allowing chemists to introduce a wide array of functional groups onto the piperidine (B6355638) ring.

Intermediate in the Synthesis of Diverse N-Heterocyclic Scaffolds

Nitrogen-containing heterocycles (N-heterocycles) are of immense importance in medicinal chemistry, as they are found in a large proportion of FDA-approved drugs and biologically active natural products. yale.edu The piperidine ring is a prevalent N-heterocyclic scaffold in many biologically active molecules. researchgate.net

This compound acts as a key intermediate for elaborating the basic piperidine structure into more complex and diverse N-heterocyclic systems. researchgate.net By using the C-I bond as a handle for further reactions, chemists can append other cyclic or acyclic structures, sometimes forming new heterocyclic rings fused or linked to the piperidine core. For example, the synthesis of novel 5-phenyl-N-piperidine ethanone (B97240) derivatives containing a pyrazole (B372694) ring has been reported to yield compounds with potential antitumor activities. nih.gov While not starting from the iodo-variant, this demonstrates how the piperidine ethanone framework is a building block for more complex heterocyclic structures. The iodo-group in the title compound provides a regioselective point for such elaborations.

The development of novel methods for synthesizing these heterocyclic compounds is a significant area of research. researchgate.net The use of this compound allows for a modular approach, where different substituents can be introduced at the 4-position through cross-coupling, leading to a library of diverse N-heterocyclic scaffolds for biological screening.

Integration into Multi-Step Synthetic Sequences for Complex Molecular Architectures

The synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), often requires a multi-step approach where different fragments are sequentially pieced together. vapourtec.comrsc.org this compound is an ideal candidate for integration into such sequences. Its functional group tolerance and the specific reactivity of the C-I bond allow it to be carried through several synthetic steps before the iodine is transformed in a key bond-forming reaction.

A notable example of a similar structure's importance is the multi-step synthesis of the drug Crizotinib, where 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate. researchgate.net This demonstrates the industrial relevance of such iodo-substituted piperidines in robust, large-scale synthetic processes. The acetyl group on the piperidine nitrogen in this compound serves to modulate the reactivity of the nitrogen and can be removed or modified in a later step if required. The ability to perform reactions in a continuous flow system is also a modern aspect of multi-step synthesis, allowing for efficient and safe production. rsc.orgtue.nl

Contribution to Functional Material Synthesis

The application of organic compounds is not limited to medicine; they are also crucial in the development of functional materials. While direct evidence for the use of this compound in material science is not prominent, its derivatives have potential applications. The piperazine (B1678402) ring, a close relative of piperidine, is a key building block in many biologically active compounds and can be part of larger molecular structures with specific functions. nih.gov

The synthesis of 1,4-naphthoquinones possessing indole (B1671886) scaffolds, for example, leads to compounds that could be used as dyes or have interesting pharmacological properties. nih.govresearchgate.net The C-I bond of this compound could be used to attach the piperidine moiety to such chromophores or other functional units, potentially leading to new materials with unique optical, electronic, or biological properties. The incorporation of N-heterocycles can influence the solid-state packing and intermolecular interactions, which are critical for the properties of functional organic materials.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique combination of functional groups in this compound makes it a potential substrate for the development of new synthetic methods. The presence of the C-I bond allows for exploration of novel coupling reactions, perhaps under new catalytic systems (e.g., copper, nickel, or iron catalysis as alternatives to palladium).

Furthermore, the development of efficient methods for the synthesis of iodo-containing building blocks is an active area of research. For example, novel methods for the synthesis of 1-iodoalkynes have been developed using hypervalent iodine reagents, which are mild and efficient. organic-chemistry.org Similar efforts could be directed towards optimizing the synthesis of this compound itself or using it to pioneer new reaction types. The development of cascade or domino reactions, where multiple bonds are formed in a single operation starting from a substrate like this, is a key goal in modern organic synthesis for improving efficiency.

Q & A

Q. How can the synthesis of 1-(4-Iodo-piperidin-1-yl)-ethanone be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key optimization parameters include:

- Reaction Temperature : Maintain 60–80°C for iodide substitution to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .

- Catalysts : Use palladium or copper catalysts for cross-coupling steps (e.g., introducing the iodo group) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation, especially for piperidine ring puckering and iodine positioning .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperidine CH₂) and δ 2.1–2.3 ppm (acetyl group) confirm connectivity .

- ¹³C NMR : Iodine’s inductive effect shifts adjacent carbons (e.g., C-4 of piperidine to ~45 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 268.03 (C₇H₁₁INO⁺) .

Q. How can common impurities in this compound be identified and mitigated?

Methodological Answer:

- HPLC-MS : Detects de-iodinated byproducts (e.g., 1-piperidin-1-yl-ethanone) and oxidation products .

- Mitigation Strategies :

- Use anhydrous conditions to prevent hydrolysis of the acetyl group .

- Optimize stoichiometry (1.2:1 iodide:precursor ratio) to reduce unreacted starting material .

Advanced Research Questions

Q. How can researchers address discrepancies between crystallographic and NMR data for this compound?

Methodological Answer:

- Dynamic Effects in NMR : Conformational flexibility (e.g., chair-flip of piperidine) may average NMR signals, while X-ray captures static structures. Use variable-temperature NMR to assess ring dynamics .

- DFT Calculations : Compare computed NMR chemical shifts (e.g., Gaussian09) with experimental data to validate crystallographic models .

Q. What in silico strategies are effective for predicting biological targets of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against GPCRs (e.g., dopamine D₂ receptor) due to piperidine’s affinity for neurotransmitter-binding pockets .

- Pharmacophore Modeling (MOE) : Align iodine’s halogen-bonding potential with kinase ATP-binding sites (e.g., PI3Kδ) .

- ADMET Prediction (SwissADME) : Assess bioavailability (LogP ~2.5) and cytochrome P450 interactions .

Q. How can low yields in cross-coupling reactions during synthesis be resolved?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling, which improves C–N bond formation .

- Solvent Optimization : Switch to toluene for iodine-mediated reactions to enhance oxidative stability .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 20% .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.